IUPAC name and synonyms for 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid
IUPAC name and synonyms for 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid, a member of the pharmacologically significant quinoline-4-carboxylic acid class. While specific data for this exact molecule is not widely published, this document synthesizes information from closely related analogs to detail its nomenclature, physicochemical properties, established synthetic routes, and potential biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of this promising compound class.
Nomenclature and Compound Identification
Correctly identifying and naming a chemical entity is fundamental to scientific communication. The structure is a quinoline ring, substituted at positions 2, 4, and 8.
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IUPAC Name: The systematic name for the compound is 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid . This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for organic nomenclature.[5]
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Synonyms: Common synonyms often arise from historical naming conventions or vendor-specific catalogs. For this class of compounds, names like "cinchoninic acid" derivatives are sometimes used. A likely synonym would be 2-(4-Ethylphenyl)-8-methylcinchoninic acid . Analogs such as 8-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid are also referred to as 8-Methyl-2-[p-tolyl]cinchoninic acid.[6]
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CAS Registry Number: A specific CAS number for 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid has not been identified in public databases, suggesting it may be a novel or non-commercial compound. However, closely related structures have assigned numbers, which are useful for comparative literature searches:
Chemical Structure and Physicochemical Properties
The molecular structure dictates the compound's physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₂ | Calculated |
| Molecular Weight | 291.35 g/mol | Calculated |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C)C(=C2)C(=O)O | Inferred |
| InChI Key | (Not available) | - |
| Predicted cLogP | ~4.5 - 5.5 | Inferred from analogs[9] |
| Appearance | Likely a yellow or white solid | Inferred from analogs[9][10] |
Note: Properties such as cLogP and appearance are predicted based on data from structurally similar quinoline-4-carboxylic acids.
Synthesis and Characterization
The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, primarily relying on two named reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer robust pathways to the core scaffold of the topic compound.
Synthetic Methodologies
A. Doebner Reaction (Doebner-von Miller Synthesis)
The Doebner reaction is a versatile one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[11][12] For the target molecule, this would involve the condensation of 2-methylaniline (o-toluidine), 4-ethylbenzaldehyde, and pyruvic acid.[8]
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Rationale: This method is advantageous due to the commercial availability of a wide variety of substituted anilines and benzaldehydes, allowing for facile generation of diverse analogs. The reaction is typically performed under reflux in a solvent like ethanol.[8][12] Recent advancements have focused on using catalysts or microwave irradiation to improve yields and shorten reaction times.[10]
B. Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[9] To synthesize the target molecule, 7-methylisatin would be reacted with 1-(4-ethylphenyl)ethan-1-one in the presence of a strong base like potassium hydroxide (KOH).[9][13]
Workflow for Synthesis via Doebner Reaction
Caption: Inhibition of DHODH pathway as an anticancer mechanism.
Other Potential Therapeutic Areas
The structural versatility of quinolines has led to their investigation in numerous other diseases: [2]* Antibacterial: Quinolone-4-carboxylic acids are a well-known class of antibiotics that function by inhibiting bacterial DNA gyrase. [3]* Antileishmanial: The 2-aryl-quinoline-4-carboxylic acid scaffold has been identified as a promising basis for developing inhibitors of Leishmania N-myristoyltransferase (NMT), a key enzyme for parasite viability. [14]* Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties in cellular assays, comparable to non-steroidal anti-inflammatory drugs (NSAIDs). [15]
Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of a novel compound like 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid, a cell viability assay is a critical first step. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [1]
Protocol Steps
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Cell Culture:
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Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
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Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of the test compound in DMSO.
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Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
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Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include wells with medium and DMSO only as a vehicle control.
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Incubate the plate for 48-72 hours.
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MTT Addition:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
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Formazan Solubilization:
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Carefully remove the medium from each well.
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Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
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Data Acquisition:
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Measure the absorbance of each well at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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Conclusion
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid belongs to a highly versatile and pharmacologically significant class of heterocyclic compounds. Based on extensive research into its structural analogs, it holds considerable promise as a candidate for drug discovery programs, particularly in oncology. Its synthesis is achievable through well-established methods like the Doebner and Pfitzinger reactions. Future research should focus on the definitive synthesis, purification, and biological evaluation of this specific molecule to validate the therapeutic potential inferred from its chemical class and unlock its full utility for researchers and drug developers.
References
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- Frontiers in Chemistry. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
- Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
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Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl)
- Wei, W., Wen, J., & Yang, D. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
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NextSDS. (n.d.). 2-(4-ETHYL-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
- Madsen, A. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
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- Al-Masoudi, N. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892.
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- Royal Society of Chemistry. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry.
- Wei, W., Wen, J., & Yang, D. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega.
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PrepChem.com. (n.d.). Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]
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NextSDS. (n.d.). 2-(4-HYDROXY-PHENYL)-8-METHYL-QUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 2-(4-ETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 2-(4-METHOXYPHENYL)-8-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
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Wikipedia. (n.d.). List of carboxylic acids. Retrieved from [Link]
- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
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